3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile

AKR1C3 Enzyme Inhibition Structure-Activity Relationship

3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile (CAS 923836-09-3) is the definitive matched negative control for AKR1C3 inhibitor screening. Sharing an identical dihydroisoquinoline-sulfonyl scaffold with potent AKR1C3-IN-1, this nitrile analog exhibits a >2,300-fold potency loss (IC50 >30 µM) from a single carboxylate-to-nitrile substitution—ideal for deconvolving scaffold-driven cytotoxicity from genuine target engagement. Use equimolar pairing in every assay plate. Also serves as a CNS-penetrant SAR probe (XLogP3 2.3, zero H-bond donors) to evaluate blood-brain barrier permeability of the core scaffold.

Molecular Formula C16H14N2O2S
Molecular Weight 298.36
CAS No. 923836-09-3
Cat. No. B3007678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile
CAS923836-09-3
Molecular FormulaC16H14N2O2S
Molecular Weight298.36
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C#N
InChIInChI=1S/C16H14N2O2S/c17-11-13-4-3-7-16(10-13)21(19,20)18-9-8-14-5-1-2-6-15(14)12-18/h1-7,10H,8-9,12H2
InChIKeyKZLOETFAYTUJNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile (CAS 923836-09-3) – Compound Identity and Core Pharmacological Class


3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile (CAS 923836-09-3, CID 8404968) is a synthetic small molecule bearing a dihydroisoquinoline sulfonamide core linked to a 3-cyanophenyl group [1]. Its molecular formula is C16H14N2O2S, yielding a relatively compact molecular weight of 298.36 g/mol [2]. The compound is structurally classified as a sulfonylbenzonitrile derivative and is formally catalogued as a secondary amine obtained via catalytic hydrogenation of isoquinoline . Within the aldo-keto reductase 1C3 (AKR1C3) inhibitor field, it serves as a direct isosteric comparator to the potent benzoic acid lead series, differing solely by replacement of the carboxylate moiety with a nitrile functionality [2].

Why Generic AKR1C3 Inhibitor Substitution Fails for 3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile (923836-09-3)


Superficial structural similarity between 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile and highly optimized AKR1C3 inhibitors (e.g., AKR1C3-IN-1/CRT0036521, the analogous benzoic acid) is highly misleading. The two compounds share identical dihydroisoquinoline-sulfonyl scaffolds but differ at a single, critical functional group: the target compound bears a 3-cyano substituent, whereas the potent lead possesses a 3-carboxylate. This subtle difference precipitates a profound loss of inhibitory activity—over three orders of magnitude—against the AKR1C3 enzyme [1]. Consequently, treating the benzonitrile as a drop-in replacement for the benzoic acid in AKR1C3-dependent assays will not only fail to recapitulate pharmacological effects but may also produce entirely erroneous conclusions regarding target engagement. Researchers must explicitly verify the terminal functional group identity and confirm the compound's intended use before procurement, as the benzonitrile may instead serve as a critical negative control or as a scaffold for distinct target families [2].

Quantitative Differentiation of 3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile (923836-09-3) from Its Closest Structural Analogs


Head-to-Head AKR1C3 Inhibitory Potency: Nitrile (923836-09-3) vs. Carboxylic Acid (AKR1C3-IN-1)

In a direct enzymatic assay using purified human recombinant AKR1C3 (His6-tagged, expressed in E. coli BL21(DE3)), the 3-benzonitrile analog (CID 8404968, CAS 923836-09-3) exhibited an IC50 value greater than 30,000 nM, indicating essentially no inhibition [1]. In contrast, the 3-benzoic acid analog (AKR1C3-IN-1, CRT0036521, CAS 327092-81-9) inhibited the same enzyme with an IC50 of 13 nM . This represents a greater than 2,300-fold difference in potency attributable solely to the carboxylate-to-nitrile functional group swap.

AKR1C3 Enzyme Inhibition Structure-Activity Relationship

AKR1C3 Isoform Selectivity Profile: Absence of Cross-Reactivity for the Benzonitrile Derivative

The benzoic acid class, exemplified by AKR1C3-IN-1, demonstrates a sharply defined isoform-selectivity window: a 1,500-fold selectivity for AKR1C3 over AKR1C2 and AKR1C4, while retaining moderate activity against AKR1C1 (IC50 ≈ 20 µM) . For the benzonitrile derivative, the >30 µM IC50 against AKR1C3 [1] places its affinity for all four major AKR1C isoforms well within the micromolar or high-micromolar range, effectively ablating any isoform-selective pharmacology.

Selectivity Off-Target Profiling Aldo-Keto Reductase

Physicochemical Property Differentiation: Nitrile vs. Carboxylate Impact on Permeability and pKa

Replacement of the ionizable carboxylic acid (pKa ≈ 4.2) with a neutral nitrile group eliminates a formal negative charge at physiological pH, altering both permeability and oral bioavailability potential. The benzonitrile has a computed XLogP3 of 2.3 [1], whereas the benzoic acid analog has a calculated XLogP3 of approximately 1.7 (or lower, depending on ionization state). The nitrile serves as a hydrogen-bond acceptor only (4 acceptors, 0 donors) compared to the carboxylate which is a strong donor/acceptor pair [1]. This difference predicts greater passive membrane permeability for the benzonitrile but eliminates the critical ion-pair interaction that anchors the carboxylate in the AKR1C3 oxyanion hole [2].

Drug-likeness Permeability Physicochemical Properties

Analytical and Purity Batch Certification: Procurement-Level Differentiation from Uncharacterized Imports

Reputable vendors including Bidepharm (Bide Pharm) supply 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile at standardized purity levels of 95%+ or 98% , accompanied by compound-specific batch quality certificates including NMR, HPLC, and GC analyses . This contrasts with the uncurated benzoic acid analog obtained from generic chemical aggregators, where lot-to-lot variability and ambiguous provenance can introduce confounding impurities into sensitive enzymatic or cellular assays.

Quality Control Analytical Chemistry Procurement

High-Impact Research and Industrial Application Scenarios for 3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile (923836-09-3)


Validated Negative Control in AKR1C3-Mediated Cancer Cell Proliferation Assays

Given its demonstrated inactivity against AKR1C3 (IC50 > 30 µM) [1], this compound is the optimal matched negative control for experiments employing AKR1C3-IN-1 or related benzoic acid inhibitors. Its isosteric scaffold and nearly identical molecular weight to the active lead ensure that any observed phenotypic differences in cancer cell lines (prostate, breast) can be confidently attributed to AKR1C3 inhibition rather than off-target effects of the core scaffold [2]. Researchers should pair the benzonitrile at equimolar concentrations with the active acid analog in every plate to control for scaffold-driven cytotoxicity or non-specific binding.

Structure-Activity Relationship (SAR) Probe for Nitrile-to-Carboxylate Bioisosterism

The dramatic >2,300-fold drop in AKR1C3 potency upon replacing the carboxylic acid with a nitrile provides a textbook case study in functional group bioisosterism [1]. This compound can serve as a key SAR probe in medicinal chemistry campaigns aimed at replacing an ionizable carboxylate with a neutral isostere while maintaining target engagement. By measuring the binding enthalpy, cellular permeability, and metabolic stability of this nitrile analog compared to the parent acid, chemists can quantify the energetic penalty of this substitution and rationally design next-generation inhibitors [2].

Physicochemical Comparator for CNS-Penetrant Inhibitor Design

The computed XLogP3 of 2.3, zero hydrogen-bond donor count, and lower topological polar surface area predicted for 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile [1] position it as a promising starting point for CNS drug discovery programs. Unlike the charged carboxylate, which limits blood-brain barrier penetration, the neutral nitrile analog may exhibit improved passive permeability. Researchers developing CNS-targeting therapeutics can use this compound to evaluate whether the dihydroisoquinoline-sulfonyl scaffold is intrinsically CNS-penetrant, decoupled from target affinity, thereby informing lead optimization strategies [2].

Analytical Reference Standard for Dihydroisoquinoline Sulfonamide Libraries

With vendor-certified purity (≥95%) and available NMR, HPLC, and GC characterization data [1], 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile serves as an ideal analytical reference standard for quality control in synthetic medicinal chemistry laboratories generating compound libraries based on the dihydroisoquinoline sulfonamide scaffold. Its well-defined retention time, distinct nitrile IR stretch (~2230 cm⁻¹), and diagnostic MS fragmentation pattern enable robust method development for LC-MS purity monitoring across large compound collections.

Quote Request

Request a Quote for 3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.